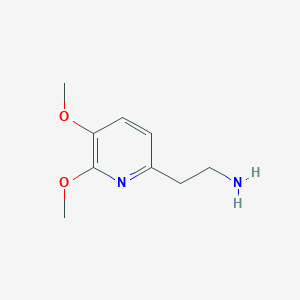

2-(5,6-Dimethoxypyridin-2-yl)ethanamine

Description

2-(5,6-Dimethoxypyridin-2-yl)ethanamine is a pyridine derivative featuring a 2-ethylamine substituent and methoxy groups at the 5- and 6-positions of the pyridine ring. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol (calculated from and ). Its physicochemical properties, such as solubility and basicity, are influenced by the methoxy substituents and the ethylamine moiety .

Properties

IUPAC Name |

2-(5,6-dimethoxypyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-4-3-7(5-6-10)11-9(8)13-2/h3-4H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVKNHPYYYEYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735887 | |

| Record name | 2-(5,6-Dimethoxypyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256825-11-2 | |

| Record name | 2-(5,6-Dimethoxypyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethoxypyridin-2-yl)ethanamine typically involves the reaction of this compound with other reagents under specific conditions. For example, one method involves the reaction of this compound with 4-trifluoromethylhydrocinnamic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent . The reaction is carried out in dichloromethane (DCM) at 0°C and stirred overnight as it approaches ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethoxypyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy groups and the ethanamine group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2-(5,6-Dimethoxypyridin-2-yl)ethanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethoxypyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-(5,6-Dimethoxypyridin-2-yl)ethanamine and related compounds:

Substituent Effects on Pharmacokinetics and Bioactivity

- Methoxy vs.

- Amine Chain Length : The ethanamine side chain in this compound provides greater conformational flexibility compared to methanamine analogs, possibly improving interactions with hydrophobic binding pockets in enzymes or receptors .

Physicochemical Properties

- Solubility : Compounds with extended ether chains (e.g., [6-(2-methoxyethoxy)pyridin-3-yl]methanamine) exhibit higher aqueous solubility due to increased polarity, whereas methanamine derivatives (e.g., (5,6-Dimethoxypyridin-2-yl)methanamine) are more lipophilic .

- Basicity: The primary amine in ethanamine derivatives (pKa ~9–10) is more basic than hydroxyl groups in analogs like (5,6-Dimethoxypyridin-2-yl)methanol, affecting ionization and membrane permeability .

Biological Activity

2-(5,6-Dimethoxypyridin-2-yl)ethanamine, often referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its interactions with neurotransmitter systems, particularly the serotonin receptors.

Chemical Structure and Properties

The chemical formula for this compound is C_10H_14N_2O_2. Its structure consists of a pyridine ring substituted with two methoxy groups at the 5 and 6 positions and an ethylamine side chain. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with serotonin receptors. Below are key findings regarding its biological effects:

Serotonin Receptor Interaction

- Agonistic Activity : The compound has shown agonistic properties at the 5-HT_2A and 5-HT_2C serotonin receptors. In vitro studies have reported EC50 values of approximately 1.6 nM for 5-HT_2A and 5.8 nM for 5-HT_2C receptors, indicating high potency as a receptor agonist .

- Selectivity : Compared to other compounds in its class, this compound demonstrates a favorable selectivity profile towards the 5-HT_2A receptor over the 5-HT_2C receptor, which may contribute to its therapeutic potential in treating mood disorders .

Neuropharmacological Effects

Studies have suggested that this compound may influence mood and cognition through modulation of serotonergic pathways. Its ability to act as a partial agonist could lead to anxiolytic or antidepressant effects without the full activation associated with stronger agonists.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Animal Models : In rodent models, administration of this compound resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests. This suggests potential anxiolytic properties .

- Cognitive Function : Another study indicated improvements in cognitive function among treated subjects, highlighting its potential role in enhancing memory and learning processes through serotonergic modulation .

The mechanism by which this compound exerts its biological effects is primarily through binding to serotonin receptors:

- Receptor Binding : The compound binds to the active sites of serotonin receptors, leading to downstream signaling that affects neurotransmitter release and neuronal excitability.

- Modulation of Neurotransmission : By selectively activating serotonin receptors, it can enhance serotonergic transmission which is often dysregulated in mood disorders.

Comparative Analysis

The following table summarizes key characteristics of this compound compared to similar compounds:

| Compound | EC50 (nM) at 5-HT_2A | EC50 (nM) at 5-HT_2C | Selectivity Ratio |

|---|---|---|---|

| This compound | 1.6 | 5.8 | High |

| Compound A (e.g., DOI) | 0.8 | 3.0 | Moderate |

| Compound B (e.g., LSD) | 0.1 | 0.4 | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.